(S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5

Description

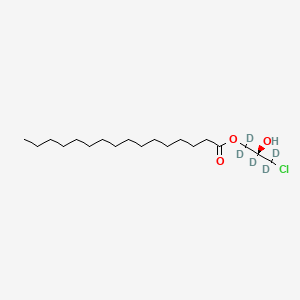

Properties

Molecular Formula |

C19H37ClO3 |

|---|---|

Molecular Weight |

354.0 g/mol |

IUPAC Name |

[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] hexadecanoate |

InChI |

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3/t18-/m1/s1/i16D2,17D2,18D |

InChI Key |

CHBIHFLJUKBYRJ-YXJZIHALSA-N |

Isomeric SMILES |

[2H][C@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)(C([2H])([2H])Cl)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CCl)O |

Origin of Product |

United States |

Foundational & Exploratory

Part 1: The Rationale for Deuterated Internal Standards in Quantitative Analysis

An In-Depth Technical Guide to (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide to this compound. Moving beyond a simple data sheet, this guide is structured to provide a deep, practical understanding of the compound's properties, synthesis, and, most critically, its application as a robust tool in quantitative bioanalysis. We will explore the rationale behind its use, grounding our discussion in the principles of analytical chemistry and drug metabolism to empower researchers in their experimental design and data interpretation.

In the landscape of modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. Biological matrices are inherently complex, introducing variability from sample collection through to final analysis. An internal standard (IS) is the cornerstone of a reliable quantitative assay, co-injected with the analyte of interest to correct for these variations.

The ideal IS behaves identically to the analyte during sample extraction, chromatographic separation, and ionization, yet is clearly distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) compound, such as this compound, represents the gold standard. The incorporation of five deuterium atoms imparts a 5 Dalton mass shift relative to the endogenous analyte. This mass difference is substantial enough to prevent isotopic crosstalk while being small enough to ensure negligible changes in physicochemical properties like retention time and extraction efficiency. This near-identical chemical behavior is the causal basis for its effectiveness in mitigating matrix effects and ensuring analytical fidelity.[1]

Part 2: Core Chemical and Physical Properties

A precise understanding of the compound's properties is fundamental to its correct handling, storage, and application. While exhaustive experimental data for this specific molecule is not publicly cataloged, we can compile known information and make expert inferences based on its structure.

| Property | Value / Description | Source / Rationale |

| Synonym | (S)-Alkyl-Glycerol-d5 | Inferred from structure |

| CAS Number | 1346599-60-7 | [1][2][3] |

| Molecular Formula | C₁₉H₃₄D₅ClO₂ | Based on chemical structure |

| Molecular Weight | ~354.00 g/mol | [2] |

| Appearance | White to off-white waxy solid | Inferred from the long C16 alkyl chain |

| Isotopic Purity | Typically ≥98% for d5 | [2] |

| Chiral Purity | (S)-enantiomer, typically ≥98% | [2] |

| Solubility | Soluble in organic solvents (e.g., Methanol, Ethanol, Chloroform, Ethyl Acetate). Insoluble in water. | Inferred from lipophilic structure |

| Storage Conditions | Store long-term at -20°C in a cool, dry place. | [2] |

Note: Some commercial suppliers may list a molecular formula of C₁₉H₃₂D₅ClO₃ and a molecular weight of 353.98.[1][3] Users should always refer to the Certificate of Analysis provided by their specific supplier for the most accurate information.

Part 3: Logic of Synthesis and Isotopic Labeling

The synthesis of a high-purity, stereospecific, and isotopically labeled compound is a non-trivial endeavor. The chosen synthetic route must preserve the (S)-chirality at the C2 position and introduce the deuterium atoms at non-exchangeable positions to ensure stability. A logical retrosynthetic approach is illustrated below.

Caption: A plausible retrosynthetic pathway for the target compound.

Forward Synthesis Explanation:

-

Ether Formation: The synthesis would likely begin with a deuterated (S)-glycidol-d5 precursor. The epoxide ring is opened via nucleophilic attack by the oxygen of 1-hexadecanol. This reaction, often catalyzed by a Lewis acid or a base, forms the ether linkage and establishes the (S)-3-(hexadecyloxy)propan-1,2-diol-d5 intermediate. This step is critical for setting both the stereocenter and the ether linkage.

-

Selective Chlorination: The resulting diol has two hydroxyl groups: a primary alcohol at C1 and a secondary alcohol at C2. A selective chlorination reaction is required to replace only the primary hydroxyl group. Reagents like thionyl chloride in the presence of a base or conditions for the Appel reaction are chosen because they preferentially react with the less sterically hindered primary alcohol, yielding the final product.

-

Purification: Each step is followed by rigorous purification, typically using column chromatography, to isolate the desired product and ensure high chemical, chiral, and isotopic purity.

Part 4: Application in Quantitative Lipidomics

This compound is primarily used as an internal standard for the quantification of its non-deuterated analog and other structurally related ether lipids. These molecules are not merely structural components of cell membranes; they are also involved in cell signaling pathways and have been investigated as potential biomarkers and therapeutic targets, particularly in oncology.

Accurate quantification is essential for:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of ether lipid-based drug candidates.

-

Lipidomic Profiling: Investigating changes in ether lipid metabolism in disease states.

-

Biomarker Validation: Establishing and validating the levels of specific ether lipids as potential diagnostic or prognostic indicators.

Part 5: A Self-Validating Experimental Protocol for LC-MS/MS Quantification

This protocol provides a robust framework for the quantification of (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol in a biological matrix, such as human plasma. The inclusion of a stable isotope-labeled internal standard is what makes the protocol self-validating, as it inherently corrects for analytical variability.

Objective: To accurately quantify (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol in plasma using a calibration curve and this compound as an internal standard.

Methodology Workflow:

Caption: Standard workflow for bioanalytical quantification using LC-MS/MS.

Step-by-Step Protocol:

-

Preparation of Standards:

-

Create a 1.0 mg/mL primary stock solution of the analyte and the IS (d5) in methanol.

-

Prepare a series of analyte working solutions via serial dilution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Prepare an IS working solution at a fixed concentration (e.g., 100 ng/mL). The choice of this concentration is critical; it should be high enough to provide a robust signal but low enough not to cause detector saturation.

-

-

Sample Preparation (Liquid-Liquid Extraction - LLE):

-

Aliquot 50 µL of plasma (calibrators, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution to every tube except the blank matrix. Vortex briefly.

-

Add 200 µL of a suitable organic solvent, such as methyl tert-butyl ether (MTBE), to precipitate proteins and extract the lipid-soluble compounds.

-

Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a new set of tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Mobile Phase A:B).

-

-

LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system.

-

Column: A C18 column with good hydrophobic retention (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 98% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 45°C.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions (Hypothetical):

-

Analyte (C₁₉H₃₉ClO₂; MW ~349.0): Q1: 349.3 [M+H]⁺ → Q3: (Product ion, e.g., loss of water or chloro-propanol headgroup).

-

Internal Standard (C₁₉H₃₄D₅ClO₂; MW ~354.0): Q1: 354.3 [M+H]⁺ → Q3: (Corresponding product ion).

-

Note: These transitions must be empirically optimized on the specific mass spectrometer being used.

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibrators.

-

Apply a linear regression with 1/x² weighting. The coefficient of determination (r²) should be >0.99 for a valid curve.

-

Calculate the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

-

Part 6: Safety and Handling

Standard Laboratory Precautions:

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area. Avoid generating dust. As a lipid with potential biological activity, avoid direct contact with skin and eyes.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

-

SPYRYX BioSCIENCES. This compound. [Link]

-

MCE. This compound. [Link]

-

Honeywell. 3-Chloro-propane-1,2-diole D5 Product Stewardship Summary. [Link]

Sources

(S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 synthesis pathway

An In-depth Technical Guide to the Stereospecific Synthesis of (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5

Abstract

This technical guide provides a comprehensive, field-proven methodology for the stereospecific synthesis of this compound. This isotopically labeled alkyl-lysophospholipid analog is a critical internal standard for mass spectrometry-based quantification in pharmacokinetic and metabolomic studies. The synthetic strategy presented herein is designed for maximum efficiency, stereochemical fidelity, and high isotopic enrichment. We address the primary challenges of this synthesis—the introduction of a stereospecific chiral center and the precise incorporation of five deuterium atoms onto the glycerol backbone—by employing a convergent approach. The pathway begins with the preparation of a key deuterated chiral synthon, (S)-epichlorohydrin-d5, via hydrolytic kinetic resolution of its racemic precursor. This is followed by a regioselective, Lewis acid-catalyzed ring-opening with 1-hexadecanol to yield the final product. This guide details the causal logic behind procedural choices, provides step-by-step protocols, and outlines the necessary analytical characterization to validate the synthesis at each stage.

Introduction: Significance and Synthetic Strategy

Isotopically labeled internal standards are indispensable tools in modern bioanalysis. The incorporation of stable isotopes, such as deuterium, into a molecule creates a compound that is chemically identical to the analyte of interest but mass-shifted, enabling precise quantification by mass spectrometry and correcting for matrix effects and variations in sample processing.[1] The target molecule, this compound, serves as an ideal internal standard for related bioactive ether lipids.

The synthesis of this molecule presents two significant challenges:

-

Stereocontrol: The (S)-configuration at the C2 hydroxyl group must be established with high fidelity.

-

Isotopic Labeling: Five deuterium atoms must be incorporated specifically onto the C1, C2, and C3 positions of the propanol backbone.

To overcome these challenges, a robust and convergent retrosynthetic strategy is employed. The molecule is disconnected at the C3 ether linkage, identifying two key precursors: 1-hexadecanol and a highly functionalized, deuterated C3 building block, (S)-epichlorohydrin-d5.

Sources

A Researcher's Guide to the Regioselective Synthesis of Deuterated 2-Acylglycerol Analogs

Introduction: The Critical Role and Synthetic Challenges of Deuterated 2-Acylglycerols

2-Arachidonoylglycerol (2-AG) is a pivotal endocannabinoid, an endogenous agonist for the CB1 and CB2 receptors, playing a significant role in neuromodulatory processes within the central nervous system.[1] Its quantitative analysis in biological matrices is fundamental to understanding its physiological and pathological roles. Deuterium-labeled 2-AG analogs are indispensable tools for this research, serving as ideal internal standards for precise quantification by mass spectrometry (LC-MS/MS or GC-MS).[2][3] The incorporation of stable heavy isotopes allows for differentiation from the endogenous analyte, correcting for variations during sample preparation and instrument analysis.[4]

However, the synthesis of 2-AG, particularly isotopically labeled analogs, is fraught with challenges. The primary obstacle is the inherent chemical instability of the 2-acyl isomer, which readily undergoes acyl migration to the thermodynamically more stable 1(3)-acylglycerol isomer.[5][6] This rearrangement is catalyzed by acidic or basic conditions, heat, and even standard chromatographic purification on silica gel, making the isolation of pure 2-AG a significant synthetic hurdle.[5][7][8]

This technical guide provides an in-depth exploration of the core strategies for the regioselective synthesis of deuterated 2-acylglycerol analogs. We will dissect both chemical and chemoenzymatic approaches, emphasizing the causality behind experimental choices to ensure the synthesis of high-purity, stable-labeled internal standards for advanced research applications.

Core Synthetic Principles: Navigating Regioselectivity and Acyl Migration

The successful synthesis of a 2-acylglycerol hinges on two key principles: achieving regioselective acylation at the C2 position of the glycerol backbone and preventing the subsequent isomerization of the product.

The Challenge of Acyl Migration: The migration of the acyl group from the secondary C2 hydroxyl to the primary C1 or C3 hydroxyls is a rapid, equilibrium-driven process. This intramolecular transesterification is catalyzed by trace impurities and various solvents, necessitating careful control of reaction and purification conditions.[8] Studies have shown that 2-AG can rearrange to 1(3)-AG with a half-life as short as minutes in certain biological buffers.[6] Therefore, synthetic strategies must employ mild reaction conditions and purification techniques that minimize this isomerization.

Achieving Regioselectivity: To direct the acylation to the C2 position, the primary C1 and C3 hydroxyl groups of the glycerol backbone must be temporarily blocked using protecting groups. The choice of these protecting groups is critical; they must be stable to the acylation conditions and removable under sufficiently mild conditions that do not induce acyl migration.[9][10]

Synthetic Strategies & Methodologies

Two primary strategies have proven effective for the synthesis of deuterated 2-acylglycerols: a classical chemical approach using protecting groups and a more contemporary chemoenzymatic method that leverages the specificity of lipases.

Strategy 1: Chemical Synthesis via Protected Glycerol Intermediates

This classical approach offers versatility and scalability. The general workflow involves the protection of glycerol's primary hydroxyls, acylation with a deuterated fatty acid, and subsequent deprotection.

-

Protection of Glycerol: The synthesis begins with the protection of the C1 and C3 hydroxyl groups of glycerol. A common and effective method is the formation of a benzylidene acetal.

-

Reactants: Glycerol, benzaldehyde, and an acid catalyst (e.g., p-toluenesulfonic acid).

-

Procedure: A mixture of glycerol and benzaldehyde in an inert solvent like toluene is heated under reflux with a Dean-Stark trap to remove water. The acid catalyst facilitates the formation of 1,3-O-benzylideneglycerol.

-

Causality: The benzylidene acetal is chosen for its stability under the subsequent acylation conditions and its susceptibility to cleavage under specific, mild conditions that minimize acyl migration.[7]

-

-

Acylation with Deuterated Arachidonic Acid: The free C2 hydroxyl of 1,3-O-benzylideneglycerol is then esterified with a deuterated arachidonic acid derivative.

-

Reactants: 1,3-O-benzylideneglycerol, arachidonic acid-d8, and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Procedure: The reactants are stirred in an anhydrous aprotic solvent (e.g., dichloromethane) at room temperature.

-

Causality: DCC/DMAP is a highly efficient coupling system for forming esters under mild, neutral conditions, which is crucial to prevent premature acyl migration.

-

-

Deprotection: The final and most critical step is the removal of the benzylidene protecting group.

-

Reactants: 2-(Arachidonoyl-d8)-1,3-O-benzylideneglycerol and a cleavage reagent. Phenylboronic acid or B-chlorocatecholborane are preferred reagents.[7]

-

Procedure: The protected 2-AG analog is treated with the cleavage reagent in an appropriate solvent. The use of B-chlorocatecholborane has been shown to afford a high-quality product with minimal rearrangement.[7]

-

Causality: Traditional acid-catalyzed hydrolysis of the acetal would lead to significant acyl migration. Phenylboronic acid and B-chlorocatecholborane offer milder, more selective cleavage pathways that preserve the 2-acyl structure.[7]

-

Diagram: Chemical Synthesis Workflow

Caption: Workflow for the chemoenzymatic synthesis of deuterated 2-AG.

Preparation of Deuterated Precursors

The availability of deuterated fatty acids or glycerol is a prerequisite for these syntheses.

-

Deuterated Fatty Acids: These can be synthesized via methods like direct hydrogen-isotope exchange (HIE) catalyzed by transition metals such as Pt/C or ruthenium complexes. [11]Alternatively, they can be built up from smaller deuterated precursors. [12]* Deuterated Glycerol: A straightforward approach involves the synthesis of a pentadeuterated analog (glycerol-d5), which can serve as a stable precursor. [13]

Purification and Characterization: Ensuring Purity and Identity

The final, and arguably most critical, phase of the synthesis is the purification and rigorous characterization of the deuterated 2-AG analog.

Purification Techniques to Minimize Acyl Migration

Standard silica gel chromatography is often detrimental to 2-AG purity. [5]Alternative methods are required:

-

Boric Acid-Treated Silica Gel: Boric acid forms a complex with the cis-diol of the 1(3)-AG isomer, altering its retention time and allowing for separation from the 2-AG isomer. However, this method can still lead to some degree of rearrangement. [5]* Reversed-Phase HPLC: High-performance liquid chromatography using a C18 column is an effective method for separating 2-AG from its 1(3)-isomer and other impurities. [5]* Solvent Choice: During extraction and handling, non-protic solvents like acetone or diethyl ether are preferred over methanol, which can promote acyl migration. [14]

Analytical Validation

A combination of NMR spectroscopy and mass spectrometry is essential to confirm the structure, isotopic enrichment, and isomeric purity of the final product.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. [15]

-

¹H NMR: Allows for the differentiation between 1- and 2-acylglycerols by examining the chemical shifts of the glycerol backbone protons. The methine proton (CH-O-Acyl) in 2-AG typically appears at a distinct chemical shift compared to the methylene protons of 1(3)-AG. [16][17]* ¹³C NMR: Provides detailed information on the carbon skeleton and can be used to confirm the position of the acyl chain.

| Proton | Typical ¹H NMR Chemical Shift (ppm) in CDCl₃ for 2-AG | Typical ¹H NMR Chemical Shift (ppm) in CDCl₃ for 1(3)-AG |

| Glycerol CH₂ (sn-1,3) | ~3.72 (dd), ~3.62 (dd) | ~4.15 (m) |

| Glycerol CH (sn-2) | ~5.08 (quintet) | ~3.95 (m) |

| Acyl α-CH₂ | ~2.35 (t) | ~2.35 (t) |

| Olefinic CH=CH | ~5.35 (m) | ~5.35 (m) |

| Table 1: Representative ¹H NMR chemical shifts for distinguishing 2-AG and 1(3)-AG isomers. Actual values may vary based on the specific acyl chain and solvent. |

2. Mass Spectrometry (MS)

MS is used to confirm the molecular weight, and thus successful deuterium incorporation, and is the primary technique for which these standards are synthesized.

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying 2-AG. [2][11]* Validation:

-

Molecular Ion: The mass spectrum should show the expected molecular ion corresponding to the deuterated analog.

-

Isotopic Enrichment: High-resolution mass spectrometry can be used to determine the percentage of deuterium incorporation.

-

Fragmentation Pattern: The MS/MS fragmentation pattern should be consistent with the 2-acylglycerol structure.

-

| Parameter | Value for 2-Arachidonoylglycerol (2-AG) | Value for 2-Arachidonoyl-d8-glycerol (2-AG-d8) |

| Chemical Formula | C₂₃H₃₈O₄ | C₂₃H₃₀D₈O₄ |

| Exact Mass | 378.2770 | 386.3273 |

| Mass Shift | N/A | +8 Da |

| Table 2: Mass spectrometry data for native 2-AG and a representative deuterated analog. |

Conclusion

The synthesis of deuterated 2-acylglycerol analogs is a technically demanding but essential undertaking for researchers in the endocannabinoid field. The propensity for acyl migration necessitates a carefully considered synthetic strategy that prioritizes mild reaction conditions and specialized purification techniques. Both classical chemical protection strategies and modern chemoenzymatic methods offer viable routes to these critical analytical standards. The chemoenzymatic approach, in particular, provides an elegant solution to the challenge of isomerization by leveraging the inherent selectivity of enzymes under benign conditions. Rigorous analytical validation by NMR and mass spectrometry is the final, non-negotiable step to ensure that the synthesized standard is of sufficient purity and isotopic enrichment to yield accurate and reproducible quantitative data in complex biological studies.

References

- Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid.

- A methodology for radiolabeling of the endocannabinoid 2-arachidonoylglycerol (2-AG). Source unavailable.

- Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques. PubMed.

- Synthesis of a Deuterated Standard for the Quantification of 2-Arachidonoylglycerol in Caenorhabditis elegans. JoVE.

- THE PREPARATION OF FATTY ACIDS CONTAINING DEUTERIUM.

- Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis. PubMed.

- High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis of Diacylglycerol (DAG) Oil. Source unavailable.

- Protective Groups. Organic Chemistry Portal.

- 2-Arachidonoylglycerol Quantification by Deuter

- 2-Arachidonoylglycerol-d5 | Stable Isotope. MedchemExpress.com.

- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.

- Determination of the composition of acetylglycerol mixtures by (1)

- 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomeriz

- 2-Arachidonoylglycerol. Wikipedia.

- High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsatur

- 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomeriz

- A Comparative Guide to Synthesis Routes for Deuter

- Chemical Stability of 2-arachidonylglycerol Under Biological Conditions. PubMed.

- Synthesis and concentration of 2-monoacylglycerols rich in polyunsaturated f

- 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomeriz

- Enzyme-Mediated Regioselective Acyl

Sources

- 1. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 2. Synthesis of a Deuterated Standard for the Quantification of 2-Arachidonoylglycerol in Caenorhabditis elegans [jove.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. A methodology for radiolabeling of the endocannabinoid 2-arachidonoylglycerol (2-AG) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical stability of 2-arachidonylglycerol under biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization [mdpi.com]

- 9. Protective Groups [organic-chemistry.org]

- 10. media.neliti.com [media.neliti.com]

- 11. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemistry.uoc.gr [chemistry.uoc.gr]

- 16. Determination of the composition of acetylglycerol mixtures by (1)H NMR followed by GC investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quest for Precision in Lipidomics

An In-Depth Technical Guide to the Properties and Application of Deuterated Lipid Internal Standards

In the intricate landscape of lipidomics, the accurate and reproducible quantification of lipid species is the cornerstone of meaningful biological discovery. From elucidating the subtle metabolic shifts in disease pathology to validating drug targets in pharmaceutical development, the reliability of our measurements is paramount. However, the inherent complexity of the lipidome, combined with the multi-step nature of analytical workflows, introduces significant potential for variability.[1][2] Sample extraction, chromatographic separation, and mass spectrometric ionization are all stages where analyte loss or signal fluctuation can occur, compromising data integrity.[2]

To navigate these challenges, the use of an internal standard (IS) is not merely a recommendation but a necessity for robust quantitative analysis.[3] An ideal internal standard should mirror the physicochemical properties of the analyte, allowing it to act as a faithful proxy that corrects for variations throughout the entire analytical process.[1] Among the available options, stable isotope-labeled (SIL) internal standards are universally regarded as the "gold standard," with deuterated lipids being a prominent and widely utilized class within this category.[1][4] This guide provides a comprehensive exploration of the core properties of deuterated lipid internal standards, offering field-proven insights into their selection, application, and validation for researchers, scientists, and drug development professionals.

Section 1: The Foundational Principle of Deuterated Internal Standards

Deuterated internal standards are lipid molecules in which one or more hydrogen atoms (¹H) have been strategically replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[4] This substitution results in a molecule that is chemically almost identical to the endogenous analyte but possesses a distinct, higher mass-to-charge ratio (m/z) that allows it to be differentiated by a mass spectrometer.[4]

The core value proposition of a deuterated IS lies in this near-identical nature. When a known quantity of a deuterated standard is spiked into a biological sample at the very first stage of preparation, it co-experiences every subsequent step alongside the native analyte.[1] It is subject to the same extraction inefficiencies, the same potential for degradation, and, most critically, the same matrix-induced ion suppression or enhancement during mass spectrometric analysis.[5] By measuring the ratio of the analyte's signal to the deuterated standard's signal, these sources of variability are effectively normalized, enabling precise and accurate quantification.[6]

The Logic of Isotope Dilution Mass Spectrometry

The principle of isotope dilution is the theoretical underpinning of using deuterated standards. Any factor that reduces the signal of the native analyte will proportionally reduce the signal of the co-eluting deuterated standard, keeping their ratio constant and directly proportional to the analyte's concentration.

Section 2: Isotopic Effects and Their Analytical Implications

While deuterated lipids are chemically similar to their native counterparts, the increased mass of deuterium (approximately 2 amu vs. 1 amu for protium) introduces subtle but significant physicochemical changes known as isotopic effects.[4] Understanding these effects is crucial for proper method development and data interpretation.

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[4] This difference in bond energy means that reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This phenomenon, the Kinetic Isotope Effect, is a foundational principle in drug development, where deuteration is used to slow down metabolic pathways, extend a drug's half-life, and reduce the formation of toxic metabolites.[7][8] In the context of internal standards, the KIE is generally not a concern unless the standard is expected to undergo metabolic conversion during the course of an experiment, which is rare for in-vitro analytical work.

The Chromatographic Isotope Effect

A more immediate consideration for analytical scientists is the chromatographic isotope effect. Deuterated compounds can exhibit slightly different retention times in liquid chromatography (LC) compared to their non-deuterated counterparts, typically eluting slightly earlier in reversed-phase systems.[4][6] While often negligible, this chromatographic shift can become a critical issue if the analyte and its deuterated standard elute into regions with varying degrees of matrix interference.[4] If the standard and analyte experience different levels of ion suppression due to this slight separation, the fundamental assumption of isotope dilution is violated, leading to inaccurate and imprecise quantification.[4] Studies have shown that matrix effects experienced by an analyte and its deuterated standard can differ by 26% or more due to such shifts.[4][9] Therefore, chromatographic conditions must be optimized to ensure co-elution.

Potential for H/D Back-Exchange

A significant pitfall is the potential for deuterium atoms to exchange with hydrogen atoms from the solvent (e.g., water) or during sample storage.[4][10] This is particularly a concern if deuterium is placed on chemically labile positions, such as on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[6] Such instability compromises the integrity and known concentration of the internal standard, leading to quantification errors.[10] For this reason, high-quality deuterated standards are synthesized with deuterium labels on stable, non-exchangeable positions on the molecule's carbon skeleton.[6]

Section 3: A Comparative Analysis of Internal Standard Types

The choice of internal standard is a critical decision that profoundly impacts data quality. While deuterated lipids are a superior choice, it is instructive to compare them against other common strategies.

| Performance Characteristic | Deuterated Internal Standard (SIL-IS) | ¹³C-Labeled Internal Standard (SIL-IS) | Structural Analog (e.g., Odd-Chain Lipid) |

| Co-elution with Analyte | Nearly identical retention time, but a slight chromatographic isotope effect is possible.[3][4] | Virtually identical retention time; no chromatographic isotope effect.[4] | Different retention time by design.[3] |

| Extraction Recovery | Nearly identical to the analyte due to similar physicochemical properties.[1][3] | Virtually identical to the analyte.[1] | Can differ significantly from the analyte.[1] |

| Ionization Efficiency | Experiences nearly identical matrix effects (ion suppression/enhancement) as the analyte, assuming co-elution.[3][5] | Experiences identical matrix effects as the analyte. | Ionization characteristics can differ significantly.[3] |

| Cost & Availability | Generally lower cost and easier to synthesize than ¹³C standards.[6][10] | Higher cost and more complex synthesis.[4] | Often readily available and inexpensive. |

| Potential Issues | Potential for H/D back-exchange if improperly designed; chromatographic isotope effect can lead to differential matrix effects.[4][10] | Considered the most ideal standard, but cost can be prohibitive. | Does not accurately correct for matrix effects or extraction recovery, leading to lower accuracy and precision.[1] |

While ¹³C-labeled standards are often considered technically superior due to the absence of a chromatographic isotope effect, deuterated standards offer a pragmatic and highly effective balance of performance and cost, making them the most widely used SIL-IS in lipidomics.[4][6]

Section 4: Practical Application & Experimental Protocols

The successful implementation of deuterated internal standards relies on meticulous and consistent experimental execution. A robust bioanalytical method follows a structured workflow from sample preparation to data analysis.

Lipidomics Workflow Using Deuterated Internal Standards

This diagram outlines the key stages of a typical quantitative lipidomics experiment, highlighting the central role of the deuterated internal standard.

Protocol 1: Lipid Extraction from Plasma using a Deuterated IS

This protocol describes a standard liquid-liquid extraction for plasma samples, a common procedure in clinical and preclinical research.[1]

Materials:

-

Plasma sample

-

Deuterated internal standard mixture in methanol (e.g., Avanti SPLASH™ LIPIDOMIX®)[1]

-

Chloroform (LC-MS grade)

-

Methanol (LC-MS grade)

-

LC-MS grade water

-

2 mL glass centrifuge tubes

-

Vortex mixer

-

Centrifuge capable of 3,000 x g at 4°C

-

Pipettes

Methodology:

-

Sample Preparation: Aliquot 100 µL of plasma into a 2 mL glass centrifuge tube.[1]

-

Internal Standard Spiking: Add 10 µL of the deuterated internal standard mixture to the plasma sample. Vortex briefly to mix. Causality: Adding the IS at this earliest stage ensures it tracks the analyte through all subsequent steps, correcting for any loss during extraction and phase separation.[1]

-

Protein Precipitation & Extraction: Add 1.5 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes to ensure complete protein denaturation and lipid solubilization.[1]

-

Phase Separation: Add 300 µL of LC-MS grade water to the mixture to induce the separation of the aqueous and organic phases. Vortex for 30 seconds.[1]

-

Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes at 4°C. This will result in two distinct liquid layers separated by a solid protein disk.[1]

-

Lipid Collection: Carefully pipette the lower organic (chloroform) phase, which contains the lipids, into a clean tube. Avoid disturbing the protein disk.

-

Drying: Dry the collected lipid extract under a gentle stream of nitrogen or using a centrifugal evaporator.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/isopropanol) for LC-MS analysis.

Section 5: Method Validation with Deuterated Internal Standards

The validation of an analytical method using a deuterated IS should be conducted in accordance with established guidelines from regulatory bodies like the FDA and EMA.[3] Key experiments are designed to assess the method's accuracy, precision, and robustness.

Protocol 2: Matrix Effect Evaluation

Objective: To quantify the degree of ion suppression or enhancement caused by the biological matrix and to demonstrate the ability of the deuterated IS to correct for it.[3]

Methodology:

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Spike the analyte and the deuterated internal standard into a clean reconstitution solvent.[3] This represents the instrument response without any matrix interference.

-

Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma from which the analyte is absent) following Protocol 1. Spike the analyte and deuterated IS into the final, dried extract before reconstitution.[3] This measures the instrument response in the presence of the matrix.

-

Set C (Pre-Extraction Spike): Spike the analyte and deuterated IS into the blank biological matrix before extraction (as in a real sample).

-

-

Analysis: Analyze all three sets of samples by LC-MS.

-

Calculations:

-

Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A). An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.

-

Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B).

-

IS-Normalized Matrix Factor: This is the critical parameter. It is calculated by dividing the analyte's MF by the IS's MF. An ideal deuterated IS will have an IS-Normalized MF close to 1.0 across different biological samples, with a low coefficient of variation (%CV).[1]

-

The superior ability of a deuterated IS to correct for analytical variability is demonstrated by comparing the %CV of the IS-normalized matrix factor to that obtained using a structural analog. The deuterated standard will consistently show a significantly lower %CV, proving its superior ability to correct for variable matrix effects.[1]

| Validation Parameter | Typical Acceptance Criteria | Improvement with Deuterated IS | Causality |

| Accuracy | Within ±15% of nominal (±20% at LLOQ)[3] | Consistently higher accuracy. | Corrects for variable matrix effects and recovery between samples.[1][3] |

| Precision (%CV) | ≤15% (≤20% at LLOQ)[3] | Significantly lower %CV. | The IS tracks the analyte, minimizing run-to-run and sample-to-sample variability.[1] |

| Linearity (r²) | >0.99[6] | More consistent signal ratio across the dynamic range. | The IS linearizes the instrument response. |

| Matrix Effect (%CV) | ≤15% for IS-Normalized MF | Demonstrably lower %CV compared to analogs. | Near-identical physicochemical properties ensure the IS and analyte experience the same ionization effects.[1] |

Section 6: Advanced Applications and Future Outlook

The utility of deuterated lipids extends beyond routine quantification. In drug development, deuteration of the drug molecule itself is a strategy to improve pharmacokinetic properties.[8] Site-specifically deuterated essential lipids are even being investigated as novel drugs to prevent oxidative damage in neurodegenerative and retinal diseases.[7][11]

Furthermore, in metabolic studies, administering deuterated water (D₂O) to organisms allows for the tracking of de novo lipogenesis by measuring the incorporation of deuterium into newly synthesized lipids.[12][13][14] This provides dynamic information on lipid metabolism that cannot be obtained from static concentration measurements alone.[15][16]

Decision Framework for Internal Standard Selection

Choosing the right internal standard is a balance of analytical requirements, budget, and availability. This diagram provides a logical decision-making process.

Conclusion

Deuterated lipid internal standards are an indispensable tool for achieving accurate, precise, and reproducible quantification in mass spectrometry-based lipidomics. Their ability to faithfully mimic the behavior of endogenous analytes allows them to correct for the myriad sources of variability inherent in complex bioanalytical workflows. While not without potential pitfalls, such as the chromatographic isotope effect and the risk of H/D back-exchange, a well-designed and properly validated deuterated standard provides a robust and cost-effective solution that is considered the gold standard in the field. By understanding their fundamental properties and implementing them through rigorous, self-validating protocols, researchers can generate high-quality quantitative data, unlocking deeper insights into the role of lipids in health and disease.

References

- Isotopic Effects of Deuterated Standards in Mass Spectrometry: A Comparative Guide. (n.d.). Benchchem.

- The Gold Standard: Justification for Using Deuterated Internal Standards in Lipidomics. (n.d.). Benchchem.

- A Comparative Guide to the Validation of Analytical Methods Utilizing Deuterated Internal Standards. (n.d.). Benchchem.

- A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards. (n.d.). Benchchem.

- Revolutionizing Lipidomics: High-Throughput Analysis Enabled by Deuterated Internal Standards. (n.d.). Benchchem.

- Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (n.d.). Analytical Methods (RSC Publishing).

- Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. (2023). NIH.

- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (n.d.). Hilaris Publisher.

- Synthesis of novel deuterated lipids and surfactants. (2019).

- Deuterated Lipidomics MaxSpec® Mixture. (n.d.). Cayman Chemical.

- The Value of Deuterated Internal Standards. (2017). KCAS Bio.

- Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration. (2020). PubMed.

- Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). PubMed Central.

- Biosynthesis Of Deuterated Lipids for Structural and Biophysical Characterization of Biomembranes And Membrane Proteins. (n.d.). IUCr Journals.

- Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity. (2018).

- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. (n.d.). Benchchem.

- Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. (n.d.). MDPI.

- Lipidomics Standards. (n.d.). Cambridge Isotope Laboratories.

- Neutral Lipids - Deuterated. (n.d.). Avanti Research.

- A Researcher's Guide to Deuterated Standards for Fatty Acid Profiling. (n.d.). Benchchem.

- Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration. (n.d.). ResearchGate.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).

- Applications of Deuterium in medicinal chemistry. (n.d.). Biojiva.

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters.

- Synthesis, analysis and application of specifically deuterated lipids. (1983). PubMed.

- Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry. (2025).

- Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms. (2023). NIH.

- Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.

- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.

- Applications of Mass Spectrometry to Lipids and Membranes. (2011). Annual Reviews.

- Applications of Deuterated Compounds in Pharmaceutical Research and Development. (n.d.). Benchchem.

- The power of deuteration brings insight for vaccine and drug delivery. (2021). YouTube.

- Position of the deuterium atoms of the internal standards (ISs) as deuterated analogues of the STs and CBs of interest. (n.d.). ResearchGate.

- Applications of Mass Spectrometry to Lipids and Membranes. (n.d.). PubMed Central.

- Determining de novo lipogenesis and cholesterol synthesis with Deuteromics. (2025). Metabolic Solutions.

- Deuterated lipid for lipidomics analysis. (n.d.). Sigma-Aldrich.

- Mass Spectrometric Quantitation in Lipidomic Studies. (2018). YouTube.

- Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers. (2019). PubMed.

- Deuterium Raman imaging for lipid analysis. (2022). PubMed.

- Hyperspectral CARS microscopy and quantitative unsupervised analysis of deuterated and non-deuterated fatty acid storage in. (n.d.). -ORCA - Cardiff University.

- Thermodynamic elucidation of structural stability of deuterated biological molecules: deuterated phospholipid vesicles in H2O. (n.d.). PubMed.

- In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated. (n.d.). PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. benchchem.com [benchchem.com]

- 7. Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. metsol.com [metsol.com]

- 14. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

(S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 for lipidomics research

An In-depth Technical Guide to (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 for Lipidomics Research

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized internal standard designed for advanced lipidomics research. The guide is intended for researchers, scientists, and drug development professionals engaged in the quantitative analysis of lysophospholipids and related ether lipids. We will delve into the rationale behind its unique chemical structure, its application in mass spectrometry-based lipidomics workflows, and the pivotal role it plays in ensuring data accuracy and reliability. This document will cover the fundamental principles of lysophospholipid signaling, detailed experimental protocols, and the broader implications for disease biomarker discovery and therapeutic development.

The Critical Role of Internal Standards in Lysophospholipid Research

The Biological Significance of Lysophosphatidic Acid (LPA) and Ether Lipids

Lysophospholipids are a class of bioactive signaling molecules derived from cell membrane glycerophospholipids.[1] Among these, lysophosphatidic acid (LPA) is a key player, acting as an extracellular signaling molecule that activates a family of G protein-coupled receptors (GPCRs), specifically LPA1-6.[2][3] This activation triggers a multitude of cellular responses, including proliferation, migration, survival, and differentiation.[4][5] Consequently, dysregulation of LPA signaling has been implicated in a wide range of pathological conditions, including cancer, fibrosis, and neurological disorders.[3][6]

LPA species are diverse, consisting of a glycerol backbone, a phosphate head group, and a single acyl chain of varying length and saturation.[3][7] A related and equally important class of lipids are the alkyl-lysophospholipids (ether lipids), where the fatty acid at the sn-1 position is linked via an ether bond instead of an ester bond. These ether lipids have demonstrated significant biological activities, including selective antitumor properties.[8]

The Analytical Challenge: Accurate Quantification

The low abundance and structural diversity of lysophospholipids in complex biological matrices present a significant analytical challenge. Accurate quantification is essential for understanding their physiological roles and for biomarker development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity.[9][10]

However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including:

-

Matrix Effects: Co-eluting substances from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.

-

Extraction Inefficiency: The recovery of lipids during sample preparation can be variable and incomplete.[11][12]

-

Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system can introduce errors.

To overcome these challenges, the use of a suitable internal standard is indispensable.[13] An ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest but be distinguishable by the mass spectrometer.

This compound: A Purpose-Built Standard

This compound is a synthetic analog designed to serve as a superior internal standard for the analysis of ether-linked lysophospholipids and related molecules. Its structure is strategically designed:

-

Alkyl Ether Chain: The C16 (hexadecyl) ether chain mimics the structure of endogenous ether lipids.

-

Chlorinated Headgroup: The chloro-group serves as a stable, non-native functional group that provides a distinct mass-to-charge ratio (m/z) and fragmentation pattern, preventing interference from endogenous lipids.

-

Deuterium Labeling (d5): The incorporation of five deuterium atoms provides a stable isotope signature. This is a key feature of the "stable isotope dilution" method, the most accurate quantification technique in mass spectrometry.[14] The mass shift due to the deuterium atoms allows for clear differentiation from any potential non-labeled counterpart, while ensuring that its chromatographic behavior and ionization efficiency are nearly identical to the analyte.

Physicochemical Properties and Synthesis

While specific experimental data for the deuterated subject compound is not widely published, its properties can be inferred from its structural components, such as 3-chloro-1-propanol and related long-chain ether alcohols.[15][16]

Chemical Structure and Key Features

-

IUPAC Name: this compound

-

Molecular Formula: C19H35D5ClO2

-

Key Features: Chiral center at the sn-2 position, a long C16 ether-linked alkyl chain, a terminal chloro-group, and a deuterated propanol backbone.

Physicochemical Data Summary

The following table summarizes the estimated physicochemical properties of this compound, based on its non-deuterated analogs.

| Property | Estimated Value | Rationale/Reference |

| Molecular Weight | ~358.0 g/mol | Calculated based on atomic masses, including deuterium. |

| Solubility | Soluble in organic solvents (e.g., methanol, chloroform, acetonitrile). | Typical for long-chain lipids.[17] |

| Appearance | Likely a colorless to pale-yellow liquid or waxy solid. | Based on analogs like 3-chloro-1-propanol and 1-chloro-2-propanol.[15][18] |

Rationale for Deuterium Labeling

The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry.[14] Perdeuterated fatty acyl chains in lysophospholipid internal standards help to avoid issues with isobaric interferences.[14] The five deuterium atoms in this compound ensure that its mass is sufficiently shifted from the endogenous, non-labeled analytes, allowing for unambiguous detection and quantification.

Application in a Quantitative Lipidomics Workflow

The primary application of this compound is as an internal standard in LC-MS/MS-based quantification of ether lipids and related signaling molecules from biological samples such as plasma, serum, cells, or tissues.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the use of this compound in a lipidomics experiment.

Detailed Experimental Protocol

This protocol provides a general guideline. Optimization for specific matrices and analytes is recommended.

3.2.1 Sample Preparation and Lipid Extraction

A simple and effective method for extracting lysophospholipids involves a single-solvent precipitation with methanol.[17][19]

-

Thaw Samples: Thaw biological samples (e.g., 10-50 µL of plasma or serum) on ice.

-

Prepare Internal Standard Stock: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a working solution (e.g., 10 µg/mL).

-

Spiking: In a clean microcentrifuge tube, add the biological sample. Add a known amount of the internal standard working solution (e.g., 10 µL, to achieve a final concentration within the linear range of the assay).

-

Protein Precipitation and Lipid Extraction: Add 20 volumes of ice-cold methanol (e.g., 200 µL for a 10 µL sample).

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate: Incubate the samples on ice for 20 minutes.

-

Centrifuge: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect Supernatant: Carefully transfer the supernatant containing the extracted lipids to a new tube.

-

Dry and Reconstitute: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

3.2.2 LC-MS/MS Analysis

A reversed-phase C18 column is commonly used for the separation of lysophospholipids.[9][20]

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.

3.2.3 Mass Spectrometry Parameters (MRM Table)

The following table provides hypothetical MRM transitions for the internal standard and a representative analyte, 18:1 LPA. These would need to be optimized empirically.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

| This compound | [M+H]+ | Specific fragment | Positive |

| 18:1 LPA | 435.3 | 153.1 | Negative |

Note: LPA is often analyzed in negative ion mode. The internal standard's ionization properties would determine the optimal mode.

The Principle of Self-Validating Systems

The use of a stable isotope-labeled internal standard like this compound creates a self-validating system. By adding the internal standard at the very beginning of the sample preparation process, it experiences the same experimental variations as the endogenous analyte.

Correcting for Experimental Variability

The diagram below illustrates how the internal standard corrects for variations in extraction recovery and matrix effects.

Because the ratio of the analyte to the internal standard is measured, any proportional loss or signal suppression during the workflow affects both compounds equally, and the ratio remains constant. This leads to highly accurate and precise quantification.

Broader Implications in Research and Drug Development

The ability to accurately quantify specific lipid species is crucial for advancing our understanding of their roles in health and disease.

Targeting Lysophospholipid Signaling Pathways

LPA signaling pathways are attractive targets for therapeutic intervention in various diseases, including cancer and fibrosis.[3][6] The development of drugs that modulate LPA receptors or the enzymes involved in LPA metabolism, such as autotaxin, requires robust bioanalytical methods to measure target engagement and pharmacodynamic effects.[2] High-quality internal standards like this compound are essential for these quantitative assays.

Biomarker Discovery

Changes in the levels of specific lysophospholipids and ether lipids have been identified as potential biomarkers for various conditions, such as ovarian cancer and chronic obstructive pulmonary disease (COPD).[1][17] The use of precise and accurate quantitative methods, enabled by appropriate internal standards, is fundamental to the validation of these biomarkers for clinical applications.

Conclusion

This compound represents a sophisticated tool for the modern lipidomics laboratory. Its carefully designed structure, incorporating an ether linkage, a stable chloro-group, and deuterium labeling, makes it an excellent internal standard for the quantification of ether-linked lysophospholipids and related signaling molecules. By enabling highly accurate and precise measurements using LC-MS/MS, this internal standard supports critical research in areas ranging from fundamental cell biology to clinical biomarker validation and drug development. The principles and protocols outlined in this guide provide a framework for its successful implementation in a rigorous, quantitative lipidomics workflow.

References

-

Improved method for the quantitation of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

-

An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. PMC - NIH. Available at: [Link]

-

Lysophosphatidic Acid Signalling in Nervous System Development and Function. PMC. Available at: [Link]

-

Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column. PubMed. Available at: [Link]

-

An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. ResearchGate. Available at: [Link]

-

Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS. PubMed. Available at: [Link]

-

Targeted LC-MS/MS profiling for the identification of the key enzymes involved in lysophosphatidic acid metabolism. Shimadzu. Available at: [Link]

-

Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? MDPI. Available at: [Link]

-

LPA receptor signaling: pharmacology, physiology, and pathophysiology. PMC - NIH. Available at: [Link]

-

Comprehensive Overview of 3-Chloro-1-propanol: Properties, Applications, and Safety. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Serum Lysophosphatidic Acid Measurement by Liquid Chromatography–Mass Spectrometry in COPD Patients. ACS Publications - American Chemical Society. Available at: [Link]

-

(PDF) Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? ResearchGate. Available at: [Link]

-

Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. MDPI. Available at: [Link]

-

1-Chloro-3-fluoro-2-propanol. PubChem. Available at: [Link]

-

Optimized extraction of phospholipids and lysophospholipids for nanoflow liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. Available at: [Link]

- Internal standards for sphingolipids for use in mass spectrometry. Google Patents.

-

Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column. ResearchGate. Available at: [Link]

-

Lysophosphatidic Acid (LPA) Receptor 3-Mediated LPA Signal Transduction Pathways: A Possible Relationship with Early Development of Peri-Implantation Porcine Conceptus1. Oxford Academic. Available at: [Link]

-

(PDF) Synthesis of Lysophospholipids. ResearchGate. Available at: [Link]

-

Lysophosphatidic acid (LPA) receptors and downstream signaling... ResearchGate. Available at: [Link]

-

Structure-function relationships of alkyl-lysophospholipid analogs in selective antitumor activity. PubMed. Available at: [Link]

-

3-(Hexadecyloxy)propan-1-ol. PubChem. Available at: [Link]

-

1-Chloro-2-propanol. PubChem. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lysophosphatidic Acid Signalling in Nervous System Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? [mdpi.com]

- 7. Lysophosphatidic Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. Structure-function relationships of alkyl-lysophospholipid analogs in selective antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Optimized extraction of phospholipids and lysophospholipids for nanoflow liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. 3-(Hexadecyloxy)propan-1-ol | C19H40O2 | CID 165753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1-Chloro-2-propanol | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterated Standards in High-Fidelity Lipid Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Quantitative Accuracy in Lipidomics

The lipidome, with its vast structural diversity and dynamic nature, presents a formidable analytical challenge. Accurate and reproducible quantification of lipid species is paramount for elucidating their roles in cellular processes, biomarker discovery, and therapeutic development. However, the journey from a complex biological matrix to a precise concentration value is fraught with potential variability. Every step—from extraction and sample handling to ionization in the mass spectrometer—can introduce bias and error. The cornerstone of modern quantitative mass spectrometry, designed to overcome these challenges, is the use of a stable isotope-labeled internal standard (SIL-IS). This guide provides an in-depth exploration of why deuterated lipids, a prominent class of SIL-IS, have become the gold standard for achieving the highest levels of accuracy and reliability in lipid analysis.

The "Gold Standard": Isotope Dilution Mass Spectrometry with Deuterated Lipids

The robust quantification of lipids relies on the principle of Isotope Dilution Mass Spectrometry (IDMS). This technique's power lies in a simple yet elegant concept: a known quantity of a deuterated lipid standard is introduced into a sample at the very beginning of the analytical workflow.[1] This deuterated standard is chemically identical to its endogenous (analyte) counterpart, with the only difference being a slight increase in mass from the substitution of hydrogen atoms with deuterium.

Because the deuterated standard and the native analyte have virtually identical physicochemical properties, they behave almost identically during every subsequent step.[1] They experience the same degree of loss during extraction, the same response to derivatization, and the same ionization efficiency in the mass spectrometer's source.[1][2] The mass spectrometer, however, can easily differentiate between the light (analyte) and heavy (standard) versions based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensities of the analyte and the standard, we can precisely calculate the initial concentration of the analyte, as the standard effectively cancels out any analytical variability.[3]

Sources

Unraveling the Dynamics of the Lipidome: A Technical Guide to Stable Isotope Labeling in Lipidomics

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of stable isotope labeling as a powerful tool in lipidomics. We will move beyond theoretical concepts to explore the practical application of these techniques, focusing on the causality behind experimental choices to ensure robust and reproducible results.

Introduction: Beyond the Static Snapshot of the Lipidome

Lipidomics, the large-scale study of lipids, has unveiled the immense complexity and critical roles of these molecules in health and disease.[1][2][3][4] Traditionally, lipidomic studies have provided a static snapshot of the lipidome, quantifying the abundance of various lipid species at a single point in time. However, this approach fails to capture the highly dynamic nature of lipid metabolism, including the synthesis, transport, and turnover of these molecules.[1][4] To truly understand the intricate dance of lipids within a biological system, we must be able to trace their journey.

Stable isotope labeling has emerged as an indispensable technique to achieve this, offering a window into the dynamic processes of lipid metabolism.[1][2][3][4][5] By introducing lipids or their precursors containing stable (non-radioactive) isotopes, such as carbon-13 (¹³C) or deuterium (²H), into a biological system, we can track their incorporation into various lipid species over time.[1][6][] This allows for the direct measurement of biosynthesis, remodeling, and degradation of biomolecules, providing a level of detail unattainable with traditional quantitative approaches.[1][2][3][4][5]

This guide will delve into the core principles and practical applications of stable isotope labeling in lipidomics, empowering researchers to design and execute experiments that yield profound insights into lipid biology.

The Foundation: Choosing Your Isotope and Labeling Strategy

The success of a stable isotope labeling experiment hinges on the appropriate selection of the isotope and the labeling strategy. These choices are dictated by the specific biological question being addressed.

Common Stable Isotopes in Lipidomics

The most commonly used stable isotopes in lipidomics are:

-

Carbon-13 (¹³C): As a fundamental component of the lipid backbone and fatty acid chains, ¹³C is an excellent tracer for de novo lipogenesis and fatty acid elongation.[3] Its natural abundance is approximately 1.1%, meaning that any enrichment above this level can be confidently attributed to the introduced label.[3]

-

Deuterium (²H or D): Deuterium, a heavy isotope of hydrogen, can also be used to label lipids. It is often introduced in the form of heavy water (D₂O) or deuterated precursors. While effective, potential kinetic isotope effects and the possibility of label loss during certain enzymatic reactions should be considered.[5]

Strategic Approaches to Isotope Labeling

There are three primary strategies for introducing stable isotopes into the lipidome:

-

Metabolic Labeling: This is the most common approach, where a labeled precursor is introduced to a biological system (cells, tissues, or whole organisms) and incorporated into lipids through endogenous metabolic pathways.[1][8] This strategy provides a direct measure of metabolic flux.[1][4]

-

Chemical Labeling: This method involves the chemical modification of lipids with an isotope-containing tag after extraction from the biological matrix. While not a direct measure of metabolic flux, it is a powerful tool for accurate quantification, particularly for identifying and quantifying lipid isomers.[9]

-

Enzymatic Labeling: In this approach, specific enzymes are used to incorporate an isotopic label into a lipid or a lipid class. This strategy offers high specificity for targeting particular metabolic pathways.

The choice of labeling strategy depends on the research question. For instance, to study the rate of fatty acid synthesis, metabolic labeling with ¹³C-glucose would be appropriate. To accurately quantify different isomers of a specific phospholipid, a chemical labeling approach might be more suitable.

The Analytical Powerhouse: Mass Spectrometry and NMR Spectroscopy

Once lipids are labeled, sophisticated analytical techniques are required to detect and quantify the isotopic enrichment. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary platforms used in stable isotope-based lipidomics.

Mass Spectrometry: The Workhorse of Lipidomics

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the most widely used analytical tool in lipidomics.[2][3][10] Its high sensitivity and specificity allow for the detection and quantification of a vast array of lipid species and their isotopologues (molecules that differ only in their isotopic composition).[1][2][3][5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for analyzing intact lipids.[10] Different LC techniques, such as reversed-phase and hydrophilic interaction liquid chromatography (HILIC), can be used to separate lipids based on their properties before they enter the mass spectrometer.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for analyzing fatty acids after they have been hydrolyzed from complex lipids and derivatized to make them volatile.[3][10]

High-resolution mass spectrometers, such as Orbitrap and Fourier Transform-Ion Cyclotron Resonance (FT-ICR) instruments, are often necessary to resolve the small mass differences between isotopologues.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Complementary Approach

While less sensitive than MS, NMR spectroscopy offers a non-destructive method for analyzing lipids and can provide detailed structural information.[11][12] ¹H, ¹³C, and ³¹P NMR are commonly used in lipidomics to identify and quantify different lipid classes.[11] NMR is particularly valuable for determining the positional distribution of isotopes within a molecule, which can be challenging to achieve with MS alone.[13]

Experimental Design and Protocols: From Theory to Practice

A well-designed experiment is crucial for obtaining meaningful and reproducible data. This section provides a detailed, step-by-step protocol for a common metabolic labeling experiment in cell culture, along with key considerations for experimental design.

Key Considerations for Experimental Design

-

Choice of Labeled Precursor: The precursor should be chosen based on the metabolic pathway of interest. For example, ¹³C-glucose will label the glycerol backbone and fatty acids through de novo synthesis, while a ¹³C-labeled fatty acid will trace its direct incorporation and modification.

-

Labeling Duration: The incubation time with the labeled precursor is critical. A time-course experiment is often necessary to determine the optimal labeling window to capture the desired metabolic events.

-

Cell Culture Conditions: Ensure that the cell culture conditions are consistent and do not inadvertently affect lipid metabolism.

-

Controls: Appropriate controls are essential for data interpretation. These should include unlabeled cells and cells grown in the presence of the unlabeled precursor.

Experimental Protocol: Metabolic Labeling of Lipids in Cell Culture with ¹³C-Glucose

This protocol outlines a general workflow for labeling cellular lipids using ¹³C-glucose and subsequent analysis by LC-MS.

Materials:

-

Cell culture medium (glucose-free)

-

¹³C₆-glucose

-

Unlabeled glucose

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Methyl-tert-butyl ether (MTBE)

-

Water (LC-MS grade)

-

Internal standards (a mix of deuterated or ¹³C-labeled lipids covering different classes)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free medium with either unlabeled glucose (for control) or ¹³C₆-glucose at the desired concentration.

-

Labeling: Remove the growth medium, wash the cells with PBS, and add the prepared labeling medium. Incubate the cells for the predetermined duration.

-

Harvesting: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to stop any further metabolic activity.

-

Lipid Extraction (MTBE Method): a. Add a pre-chilled mixture of methanol and the internal standard mix to the cells. b. Scrape the cells and transfer the suspension to a glass tube. c. Add MTBE and vortex vigorously. d. Add water to induce phase separation and vortex again. e. Centrifuge to separate the phases. The upper organic phase contains the lipids.

-

Sample Preparation for LC-MS: a. Transfer the organic phase to a new tube. b. Dry the lipid extract under a stream of nitrogen. c. Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform).

-

LC-MS Analysis: Analyze the samples using a high-resolution LC-MS system. The specific LC gradient and MS parameters will need to be optimized for the lipid classes of interest.

-

Data Analysis: Process the raw data to identify and quantify the different isotopologues of each lipid species. Specialized software is often required for this step.[10]

Visualizing the Workflow

The following diagram illustrates the general workflow for a stable isotope labeling experiment in lipidomics.

Sources

- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 3. mdpi.com [mdpi.com]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. Stable isotope-assisted lipidomics combined with nontargeted isotopomer filtering, a tool to unravel the complex dynamics of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]